Dimethylaminoethyl ether dihydrochloride
Description
Dimethylaminoethyl ether dihydrochloride (systematic name: Bis(dimethylaminoethyl) ether dihydrochloride) is a quaternary ammonium compound with the molecular formula C₈H₂₀N₂O·2HCl and a molecular weight of 237.17 g/mol . It is synthesized via reactions involving dimethylaminoethyl groups and ether linkages, often precipitated as a hydrochloride salt for stability. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a hyperdispersant in aqueous coatings or as a precursor for bioactive molecules .
Structure
2D Structure
Properties
Molecular Formula |
C8H22Cl2N2O |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2O.2ClH/c1-9(2)5-7-11-8-6-10(3)4;;/h5-8H2,1-4H3;2*1H |
InChI Key |
QUFXMTKDHLGQAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N,N-dimethylethan-1-amine) dihydrochloride typically involves the reaction of dimethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2 (CH3
Comparison with Similar Compounds
2-Dimethylaminoethyl Chloride Hydrochloride
- Molecular Formula : C₄H₁₁Cl₂N
- Molecular Weight : 144.04 g/mol
- CAS : 4584-46-7
- Key Differences: Lacks the ether linkage present in dimethylaminoethyl ether dihydrochloride. Primarily serves as an intermediate in synthesizing quaternary ammonium surfactants and pharmaceuticals. Higher reactivity due to the chloride group, enabling nucleophilic substitution reactions .
β-Dimethylaminoethyl Benzhydryl Ether Hydrochloride (Benadryl)
- Molecular Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.81 g/mol
- CAS : 58-73-1
- Key Differences: Contains a benzhydryl group instead of a second dimethylaminoethyl group. Pharmacological activity: Acts as a histamine antagonist with twice the potency of its morpholino analog (A-446) in animal studies. Toxicity: Causes neurogenic excitant reactions (e.g., convulsions, respiratory depression) at higher doses .
2-[(N,N-Diethyl)amino]ethyl Chloride Hydrochloride
- Molecular Formula : C₆H₁₅Cl₂N
- Molecular Weight : 172.10 g/mol
- CAS : 869-24-9
- Key Differences: Substitutes dimethylamino groups with diethylamino groups, increasing lipophilicity. Used in synthesizing vasodilators and antispasmodic agents. Lower acute toxicity compared to dimethylaminoethyl analogs .
Imidoyl Ether Dihydrochloride
- General Formula : R-NH-C(OR')=N-R''·2HCl
- Synthesis : Prepared via HCl-mediated reactions with imidoyl precursors, yielding 81–83% crude product .
- Key Differences: Contains an imidoyl group instead of a dimethylaminoethyl chain. Applications: Intermediate in heterocyclic chemistry for pharmaceuticals and agrochemicals .
Data Table: Key Properties of Dimethylaminoethyl Derivatives
Research Findings and Pharmacological Comparisons
- Toxicity and Efficacy: Benadryl exhibits twice the neurotoxic and therapeutic potency of its morpholino analog (A-446) in dogs. Dimethylaminoethyl derivatives generally induce neurogenic excitation (e.g., mydriasis, convulsions) at toxic doses, with recovery times varying by administration route .
- Synthetic Advantages: Ether-linked dimethylaminoethyl compounds (e.g., dimethylaminoethyl acrylate) enhance copolymer compatibility in coatings due to hydrophilicity and spatial site resistance . Imidoyl ether dihydrochlorides are synthesized efficiently (~82% yield) via HCl removal and ethanol-mediated crystallization .
Challenges in Nomenclature and Identification
- Ambiguities arise from inconsistent use of "HCl" to denote hydrochloride salts. For example, "dimethylaminoethyl chloride hydrochloride" may refer to multiple structural isomers .
- Chemometric methods (e.g., HPLC with OPA/FMOC-Cl derivatization) are critical for distinguishing similar compounds in analytical workflows .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethylaminoethyl ether dihydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions in polar solvents (e.g., water or alcohols). For example, reacting dimethylaminoethyl ether with hydrochloric acid under controlled conditions yields the dihydrochloride salt . Optimization strategies include adjusting stoichiometry, temperature (e.g., cooling to crystallize the product), and solvent polarity. Post-synthesis purification via distillation or centrifugation improves purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures correct stoichiometry of the hydrochloride salt. High-performance liquid chromatography (HPLC) monitors purity, and X-ray crystallography resolves crystal structure details .
Q. How does the compound’s solubility profile impact its use in biochemical assays?
- Methodological Answer : High solubility in polar solvents (e.g., water, methanol) facilitates its integration into aqueous buffer systems for enzymatic or receptor-binding assays. Pre-solubilization in dilute HCl (0.1 M) ensures stability in physiological pH ranges .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Discrepancies often arise from variations in reaction time, solvent purity, or acid concentration. Systematic Design of Experiments (DoE) approaches, such as factorial design, isolate critical variables (e.g., HCl molarity, agitation rate). Cross-validation with orthogonal characterization (e.g., IR spectroscopy for functional groups) confirms reproducibility .
Q. How can degradation pathways of this compound be analyzed in environmental matrices?
- Methodological Answer : Accelerated degradation studies (e.g., exposure to UV light, heat, or soil microbes) coupled with GC-FID or LC-MS/MS identify breakdown products. For example, GC-FID quantifies volatile degradation byproducts, while LC-MS/MS detects polar intermediates . Stability-indicating assays under varying pH/temperature conditions are essential for environmental fate studies .
Q. What role does the compound play in polymer-based drug delivery systems?
- Methodological Answer : The tertiary amine group enables pH-responsive behavior in copolymers (e.g., with PEGMA or methacrylates), enhancing tumor-targeted drug release. Functionalization via amidation or esterification improves biocompatibility. Cytotoxicity assays (e.g., MTT on HEK-293 cells) validate safety thresholds .
Q. How can computational tools predict viable synthetic routes for novel derivatives?
- Methodological Answer : Retrosynthetic algorithms (e.g., AI-driven platforms like Pistachio or Reaxys) analyze reaction databases to propose feasible pathways. For example, substituting ethyl groups with bulkier alkyl chains may require adjusting solvent polarity or catalyst selection. Density Functional Theory (DFT) simulations predict intermediate stability .
Data Contradiction & Validation
Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Contradictions often stem from solvent effects (e.g., DMF vs. ethanol) or competing side reactions (e.g., oxidation). Kinetic studies (e.g., time-resolved NMR) track intermediate formation. Comparative studies under inert atmospheres (N₂/Ar) minimize oxidative byproducts .
Q. What protocols validate the compound’s purity in pharmacological studies?
- Methodological Answer : Multi-lot analysis using hyphenated techniques (e.g., LC-UV-MS) detects trace impurities (e.g., residual solvents, unreacted precursors). Pharmacopeial standards (e.g., USP monographs) define acceptance criteria for heavy metals (<10 ppm) and related substances (<0.1%) .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 277.23 g/mol | |
| Solubility | >100 mg/mL in water | |
| Melting Point | 210–215°C (decomposes) | |
| pKa (amine) | ~8.5 (protonated form) |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Unreacted dimethylamine | Incomplete neutralization | Excess HCl, followed by vacuum distillation |
| Oxidized derivatives | Air exposure during synthesis | Conduct reactions under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
